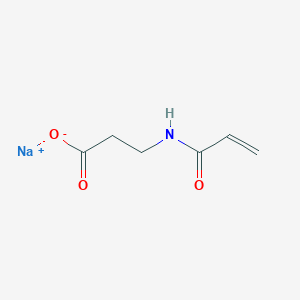

Sodium 3-(prop-2-enamido)propanoate

Description

Overview of Acrylamide (B121943) and Acrylic Acid Derivatives as Monomers for Advanced Materials

Acrylamide and acrylic acid are versatile vinyl monomers that can be readily polymerized to form high-molecular-weight polymers. nih.gov Their derivatives, created by modifying the amide or carboxylic acid group, offer a vast library of building blocks for the synthesis of advanced materials with tailored properties. thermofisher.com These monomers can be homopolymerized or copolymerized to create a diverse range of materials, from simple linear chains to complex network structures like hydrogels. researchgate.net

The utility of these monomers lies in their ability to impart specific functionalities to the resulting polymer. For instance, the incorporation of ionic groups, as seen in acrylic acid and its salts, leads to the formation of polyelectrolytes. researchgate.net These charged polymers exhibit unique behaviors in solution, such as chain expansion due to electrostatic repulsion and sensitivity to the ionic strength of the surrounding medium. researchgate.net Non-ionic monomers, like acrylamide itself, can provide hydrophilicity and hydrogen bonding capabilities. nih.gov By combining different monomer types, researchers can fine-tune the properties of the resulting copolymers for specific applications. researchgate.net For example, the copolymerization of acrylamide and acrylic acid is a common strategy to create hydrogels with tunable swelling capacities and mechanical strengths. rsc.org

The applications of these polymers are widespread and continue to expand. They are used as flocculants in water treatment, thickeners in various formulations, superabsorbent materials in hygiene products, and matrices for drug delivery and tissue engineering. researchgate.netnih.gov The ongoing research in this area focuses on developing new monomers and polymerization techniques to create materials with even more sophisticated functions, such as stimuli-responsive polymers that change their properties in response to environmental cues like pH, temperature, or light.

Research Significance of Sodium 3-(prop-2-enamido)propanoate and Related Ionic Acrylamide Monomers

This compound is an ionic acrylamide monomer that holds significant interest for researchers in polymer science. Its structure combines a polymerizable acrylamide group with an ionizable carboxylate group, making it a valuable building block for creating functional polyelectrolytes. The sodium salt form ensures its solubility in aqueous solutions, facilitating its use in various polymerization techniques. uni.lubldpharm.combldpharm.com

The key significance of this monomer lies in its ability to introduce negative charges into a polymer chain. This is particularly useful for synthesizing anionic polyelectrolytes or for creating ampholytic polymers that contain both positive and negative charges. The presence of these ionic groups imparts properties such as high water absorbency, viscosity modification in aqueous solutions, and responsiveness to changes in pH and ionic strength.

Related ionic acrylamide monomers, such as 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS-Na), share this ability to introduce charge and functionality into polymers. These monomers are used to create polymers with enhanced thermal and hydrolytic stability, as well as tolerance to polyvalent cations. The study of polymers made from these ionic acrylamide monomers contributes to a fundamental understanding of polyelectrolyte behavior. Researchers investigate how the type and density of the ionic groups, the polymer architecture, and the surrounding solution conditions affect the material's properties. This knowledge is crucial for designing new materials for a wide array of applications, including enhanced oil recovery, water treatment, personal care products, and biomedical devices. nih.gov The copolymerization of these ionic monomers with non-ionic monomers like acrylamide allows for the precise tuning of the final polymer's properties to meet the demands of specific applications. nih.gov

Historical Context and Evolution of Acrylamide/Acrylate (B77674) Polymer Research

The history of acrylamide and acrylate polymer research is a story of scientific discovery and technological innovation. Acrylamide was first synthesized in 1949, and its potential for polymerization was quickly recognized. ijsr.net In the early 1950s, polyacrylamide began to be used in laboratory settings. ijsr.net A significant milestone came in 1959 with the independent development of polyacrylamide gel electrophoresis, a technique that revolutionized the separation of charged molecules and remains a fundamental tool in biochemistry and molecular biology. ijsr.net

The commercial production of acrylamide began in the mid-1950s. nih.gov Initially, the manufacturing process involved the hydration of acrylonitrile (B1666552) using sulfuric acid. nih.gov Over time, more efficient and environmentally friendly methods have been developed, most notably the use of biocatalysts. nih.gov This enzymatic hydration process offers high selectivity and conversion rates with minimal waste generation. nih.gov

The first synthesis of an acrylate polymer was reported even earlier, in 1880. wikipedia.org Research into acrylate polymers has led to a vast family of materials known for their transparency, durability, and elasticity. wikipedia.org These polymers have found applications in everything from paints and adhesives to cosmetics and biomedical devices. researchgate.net

The convergence of acrylamide and acrylate research has been particularly fruitful in the area of polyelectrolytes. The copolymerization of acrylamide with acrylic acid and its salts has been extensively studied to create materials with a wide range of properties. researchgate.net This research has been driven by the need for materials with specific functionalities, such as high water absorbency for use in agriculture and hygiene products, and tailored rheological properties for applications in enhanced oil recovery and water treatment. researchgate.netnih.gov The ongoing evolution of this field is marked by a focus on creating more sophisticated polymer architectures, developing stimuli-responsive materials, and utilizing sustainable manufacturing processes. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-(prop-2-enoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFMKYAZGIDTNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 3 Prop 2 Enamido Propanoate Monomer and Its Polymerization

Precursor Synthesis Routes for 3-(prop-2-enamido)propanoic Acid

The precursor to the target monomer, 3-(prop-2-enamido)propanoic acid, is typically synthesized through several established chemical reactions. One common method involves the reaction of an amine with an acrylic acid derivative. For instance, 3-aminopropanoic acid can be reacted with acryloyl chloride in the presence of a base to yield the desired N-acylated product. The reaction conditions, such as solvent, temperature, and stoichiometry, are crucial for optimizing the yield and purity of the final acid.

Another synthetic approach involves the Michael addition of an amine to an acrylate (B77674), followed by hydrolysis of the resulting ester. This two-step process allows for the formation of the propanoic acid backbone and subsequent amidation. The choice of reactants and catalysts can influence the reaction efficiency and the formation of byproducts.

Salt Formation and Purification Strategies for Sodium 3-(prop-2-enamido)propanoate

The conversion of 3-(prop-2-enamido)propanoic acid to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. wikipedia.org This is typically achieved by reacting the acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous or alcoholic solution. wikipedia.org The reaction proceeds until a neutral pH is achieved, indicating the complete formation of the sodium salt. wikipedia.org

Purification of the resulting this compound is essential to remove any unreacted starting materials, byproducts, or excess base. Common purification techniques include recrystallization, precipitation, and washing with appropriate solvents. The purity of the monomer is critical for achieving polymers with desired molecular weights and properties during subsequent polymerization steps.

Conventional Radical Polymerization of this compound and its Derivatives

Conventional free radical polymerization is a widely used method for producing poly(acrylamide) and its derivatives. This method has been the primary approach for synthesizing acrylamido-based homopolymers and copolymers. acs.org

Bulk and Solution Polymerization Conditions

The polymerization of this compound can be carried out under various conditions, including bulk and solution polymerization.

Bulk Polymerization: This method involves the polymerization of the neat monomer, typically initiated by heat or a chemical initiator. While it can lead to high reaction rates and high-purity polymers, controlling the exothermicity of the reaction can be challenging.

Solution Polymerization: To better manage the heat generated during polymerization and to control the viscosity of the reaction medium, solution polymerization is often preferred. Water is a common solvent for the polymerization of water-soluble monomers like this compound. The concentration of the monomer in the solution is a key parameter that can affect the polymerization rate and the molecular weight of the resulting polymer. For some acrylamido monomers, monomer concentrations can be as high as 2.0 M. acs.org

Initiator Systems and Reaction Parameters

The choice of initiator and reaction parameters plays a crucial role in conventional radical polymerization.

Initiator Systems: A variety of initiators can be used to initiate the polymerization of acrylamido monomers. These are typically classified as thermal initiators, which decompose upon heating to generate free radicals, or redox initiators, which generate radicals through a redox reaction at lower temperatures. Examples of commonly used initiators include persulfates (e.g., potassium persulfate) and azo compounds (e.g., 2,2′-azobis(isobutyronitrile), AIBN). acs.orgresearchgate.net

Reaction Parameters: Key reaction parameters that influence the polymerization process include:

Temperature: The reaction temperature affects the rate of initiator decomposition and, consequently, the rate of polymerization. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weight polymers due to increased chain transfer and termination reactions.

Monomer and Initiator Concentration: The concentrations of the monomer and initiator directly impact the polymerization rate and the final polymer's molecular weight. Higher monomer concentrations typically lead to higher polymerization rates and higher molecular weight polymers. researchgate.net The initiator concentration influences the number of growing polymer chains, with higher concentrations generally resulting in lower molecular weight polymers.

Crosslinking Strategies for Network Formation

To create hydrogels and other network polymers, crosslinking agents are incorporated during the polymerization process. These are typically multifunctional monomers that can react with the growing polymer chains to form a three-dimensional network. For acrylamide-based polymers, common crosslinkers include N,N'-methylenebis(acrylamide) and other divinyl compounds. The concentration of the crosslinker is a critical parameter that determines the crosslinking density and, consequently, the mechanical properties and swelling behavior of the resulting network.

Controlled Radical Polymerization (CRP) for Poly[this compound] and Architecturally Defined Copolymers

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers. sigmaaldrich.com The main CRP methods include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com

For acrylamido monomers, ATRP and RAFT have been particularly explored. acs.orguc.edu

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that has been used for the polymerization of a wide range of monomers, including (meth)acrylates, styrenes, and acrylamides. researchgate.netcmu.edu It involves the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, typically a copper complex. uc.eduresearchgate.net While ATRP of acrylamide (B121943) and its derivatives can be challenging, successful polymerizations have been achieved in aqueous media at room temperature using specific initiator and catalyst systems. researchgate.netrug.nl For instance, the use of methyl 2-chloropropionate as an initiator and a copper chloride/tris[2-(dimethylamino)ethyl]amine (Me6TREN) catalyst system has yielded polyacrylamides with controlled molecular weights and low polydispersities. researchgate.netcmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP method that is compatible with a broad range of monomers, including acrylamides, and can be conducted in various solvents, including aqueous media. sigmaaldrich.com This technique utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner. sigmaaldrich.com The choice of the RAFT agent is crucial for achieving good control over the polymerization of acrylamido monomers. acs.org For example, dithiocarbamate-type RAFT agents have been shown to be effective for the controlled synthesis of polymers from N-acryloyl-l-proline. acs.org RAFT polymerization has been successfully employed to synthesize well-defined homopolymers and block copolymers of anionic acrylamido monomers. acs.org

| Polymerization Technique | Key Features | Typical Conditions for Acrylamido Monomers |

| Conventional Radical Polymerization | Simple, robust, suitable for high molecular weight polymers. | Initiators: Persulfates, Azo compounds. Solvents: Water. |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low polydispersity. | Initiator: Methyl 2-chloropropionate. Catalyst: CuCl/Me6TREN. Solvent: Aqueous media. Temperature: Room temperature. researchgate.netcmu.edu |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Versatile, tolerant to various functional groups and solvents. | CTA: Dithiocarbamates, Trithiocarbonates. Initiator: AIBN. Solvent: Water, DMSO. acs.orgacs.orgnih.gov |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and well-defined molecular weights. wikipedia.orgmdpi.com The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. wikipedia.org This method is compatible with a broad range of monomers, including acrylamides and acrylates, and can be conducted in various solvents, including aqueous media. wikipedia.orgsigmaaldrich.com

The success of RAFT polymerization is highly dependent on the appropriate selection of the Chain Transfer Agent (CTA) for the specific monomer being polymerized. sigmaaldrich.com For acrylamide and acrylate monomers, trithiocarbonates are often effective CTAs. researchgate.net The general structure of a RAFT agent is Z-C(=S)S-R, and the choice of both the Z and R groups is critical for controlling the polymerization. researchgate.net

The Z group influences the reactivity of the C=S double bond towards radical addition, while the R group should be a good homolytic leaving group. researchgate.net For acrylates and acrylamides, a good choice for the R group is a cyanomethyl group. sigmaaldrich.com The selection of the CTA is crucial to ensure that the rates of addition to the CTA and fragmentation of the resulting intermediate radical are fast compared to the rate of propagation. researchgate.netacs.org

Recent studies have explored various CTAs for the RAFT polymerization of acrylamide. For instance, dodecyl trithiodimethyl propionic acid (DMPA) has been identified as a suitable trithiocarbonate (B1256668) RAFT CTA for the polymerization of acrylamide in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov Another study utilized sodium 4-cyanopentanoic acid dithiobenzoate (CTPNa) and N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) as CTAs for the aqueous RAFT polymerization of N,N-dimethylacrylamide. google.com The structural similarity between the CTA and the monomer can facilitate the initiation of all polymer chains early in the reaction, leading to better control over the molecular weight. google.com

Table 1: Examples of Chain Transfer Agents for Acrylamide/Acrylate Monomers

| Chain Transfer Agent (CTA) | Monomer | Solvent | Reference |

|---|---|---|---|

| Dodecyl trithiodimethyl propionic acid (DMPA) | Acrylamide | Dimethyl sulfoxide (DMSO) | nih.govnih.gov |

| Sodium 4-cyanopentanoic acid dithiobenzoate (CTPNa) | N,N-dimethylacrylamide | Water | google.com |

| N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) | N,N-dimethylacrylamide | Water | google.com |

| Benzyl dithioacetate | Acrylates | Not specified | researchgate.net |

| tert-Butyl dithiobenzoate (t-BDB) | n-Butyl acrylate | Not specified | acs.org |

| S-dodecyl S-(2-cyano-4-carboxy)but-2-yl trithiocarbonate | Methyl methacrylate (B99206) | Not specified | sigmaaldrich.com |

Kinetic modeling is an essential tool for understanding and designing RAFT polymerizations to achieve desired microstructural control and reaction times. advancedsciencenews.com The kinetics of RAFT polymerization can be influenced by several factors, including the choice of CTA, initiator concentration, and temperature. researchgate.net In the RAFT polymerization of acrylates, phenomena such as an induction period and rate retardation are often observed, with their effects intensified by an increase in the initial concentration of the CTA. acs.org

The control over molecular weight in RAFT polymerization is typically demonstrated by a linear increase in the number-average molecular weight (Mn) with monomer conversion. acs.org This indicates that the number of polymer chains remains constant throughout the polymerization, a key feature of a living polymerization. sigmaaldrich.com The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is generally low in well-controlled RAFT systems, often below 1.2. cmu.edu

Deviations from ideal kinetic behavior can occur. For example, at extended reaction times, termination processes can lead to a loss of linearity in first-order kinetic plots. researchgate.net The choice of initiator and its concentration also play a significant role in achieving reasonable conversions, as a continuous supply of radicals may be necessary. researchgate.net Furthermore, the stability of the RAFT agent's R group can affect the polymerization kinetics, with more stable R groups potentially leading to induction periods. rsc.orgrsc.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique used for synthesizing well-defined polymers. wikipedia.org It involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst, typically a copper complex. wikipedia.orgcmu.edu This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for the growth of polymer chains with controlled molecular weights and narrow polydispersity. cmu.edu

The polymerization of water-soluble monomers like this compound via ATRP requires catalyst and ligand systems that are effective in aqueous media. The polarity of the solvent significantly affects the ATRP equilibrium constant. acs.org Water, being a highly polar solvent, can present challenges for ATRP, such as catalyst instability and side reactions. acs.orgacs.org

A commonly used catalyst system for the aqueous ATRP of acrylamide monomers is based on copper halides (e.g., CuCl, CuBr) complexed with nitrogen-based ligands. researchgate.net Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is a ligand that has been successfully used in the aqueous ATRP of acrylamide and N-isopropylacrylamide. researchgate.netresearchgate.net The CuCl/Me6TREN system has been shown to provide controlled polymerization of N-acryloylglycinamide (NAGA) in DMSO, with the resulting polymer retaining its temperature-responsive properties in water. researchgate.net

For the ATRP of N-isopropylacrylamide in water, a copper(I) bromide/Me6TREN catalyst complex has demonstrated good control over the polymerization process and enabled the synthesis of block copolymers. researchgate.net The choice of a chloride-containing ATRP initiating/catalytic system is often essential for the controlled polymerization of basic monomers in protic media to achieve narrow molecular weight distributions. researchgate.net

Table 2: Catalyst and Ligand Systems for Aqueous ATRP of Acrylamide Monomers

| Catalyst | Ligand | Monomer | Solvent | Reference |

|---|---|---|---|---|

| CuCl/CuCl₂ | Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Acrylamide | Water | researchgate.net |

| CuBr | Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | N-isopropylacrylamide | Water | researchgate.net |

| CuCl/CuCl₂ | Bipyridine | Acrylamide | Water/Glycerol-water | nih.govacs.org |

| CuX | Pentamethyldiethylenetriamine (PMDETA) | Acrylamide | Aqueous glycerol | acs.org |

| CuCl | Tetramethylethylenediamine (TMEDA) | Polyacrylamide | Aqueous | acs.org |

The ATRP of ionic acrylamide monomers presents several challenges. A primary issue is the potential for the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to a loss of control over the polymerization. acs.orgcmu.edu This can result in broad molecular weight distributions and significant termination reactions. acs.orgcmu.edu Another challenge in aqueous ATRP is the high ATRP equilibrium constant in water, which makes it more difficult to control the polymerization compared to in organic solvents. acs.orgnih.gov

To enhance control, several strategies have been developed. The addition of a deactivator, such as Cu(II) halide, can help to shift the equilibrium towards the dormant species, reducing the concentration of active radicals and minimizing termination. nih.govacs.org The choice of ligand is also critical; more electron-donating ligands can better stabilize the higher oxidation state of the metal, accelerating the polymerization. researchgate.net For instance, the use of ligands like Me4Cyclam has been explored to improve control in the polymerization of N,N-dimethylacrylamide. cmu.edu

Furthermore, conducting the polymerization at lower temperatures can help to manage the high reactivity of acrylamide monomers. researchgate.net For example, copper-mediated reversible deactivation radical polymerization of homo-polyacrylamides has been successfully conducted in aqueous solutions at 0.0 °C. researchgate.net The use of a pre-treated Cu(0) wire as a catalyst in conjunction with a Cu(II) deactivator has also been shown to improve control over the polymerization of acrylamide in water at room temperature. nih.gov

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chain, forming a dormant alkoxyamine species. This reversible capping allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersities. researchgate.net

The mechanism of NMP involves the thermal decomposition of an alkoxyamine initiator to generate an initiating radical and a mediating nitroxide radical. The propagating polymer chain can then reversibly combine with the nitroxide, establishing an equilibrium between active and dormant chains. While NMP has been successfully applied to a variety of monomers, its application to acrylamides can be challenging. Side reactions, such as the intramolecular decomposition of the alkoxyamine, can compromise the polymerization. rsc.org The development of new nitroxides and polymerization conditions continues to expand the scope of NMP for different monomer families. nih.gov

Synthesis of Complex Polymer Architectures

The unique chemical structure of this compound, featuring a polymerizable acrylamido group and a functional propanoate moiety, makes it a versatile monomer for constructing a variety of advanced polymer architectures. These complex structures are synthesized through controlled polymerization techniques, which allow for the precise arrangement of monomer units and the incorporation of different polymer segments.

Block copolymers containing a poly(this compound) segment can be synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This method allows for the sequential addition of different monomers to create well-defined block structures. nih.gov For instance, a hydrophilic block of poly(this compound) can be combined with a hydrophobic block, leading to amphiphilic copolymers that can self-assemble in solution.

The synthesis of block copolymers via RAFT polymerization is a versatile approach for creating materials with tunable properties. nih.gov The process typically involves the polymerization of the first monomer using a RAFT chain transfer agent (CTA). Once the first block is formed, the second monomer is added and polymerized from the active end of the first block. This sequential monomer addition allows for control over the length of each block. nih.gov

A potential synthetic scheme for a diblock copolymer of this compound and a generic hydrophobic monomer, such as methyl methacrylate (MMA), is outlined below. The initial step would involve the synthesis of a poly(this compound) macro-CTA, followed by chain extension with MMA.

Table 1: Illustrative Data for the Synthesis of a Poly(this compound)-b-poly(methyl methacrylate) Diblock Copolymer via RAFT Polymerization

| Entry | Monomer 1 (M1) | Monomer 2 (M2) | [M1]:[CTA]:[I] | Mn ( g/mol ) of P(M1) | Đ (PDI) of P(M1) | [M2]:[P(M1)-CTA]:[I] | Mn ( g/mol ) of P(M1)-b-P(M2) | Đ (PDI) of P(M1)-b-P(M2) |

| 1 | This compound | Methyl Methacrylate | 100:1:0.2 | 15,000 | 1.15 | 200:1:0.1 | 35,000 | 1.25 |

| 2 | This compound | Methyl Methacrylate | 150:1:0.2 | 22,500 | 1.18 | 300:1:0.1 | 52,500 | 1.30 |

Note: This data is illustrative and represents typical results expected from such a polymerization.

Graft copolymers featuring poly(this compound) side chains can be synthesized through two primary methodologies: "grafting from" and "grafting to".

In the "grafting from" approach, a polymer backbone is functionalized with initiator sites from which the this compound monomers are polymerized. This method allows for the formation of a high density of grafted chains. For example, a polymer such as polyethylene (B3416737) glycol could be modified to contain initiation sites for RAFT or Atom Transfer Radical Polymerization (ATRP), followed by the polymerization of this compound.

The "grafting to" method involves the synthesis of poly(this compound) chains with a reactive end-group, which are then attached to a complementary functionalized polymer backbone. This technique provides better control over the length and distribution of the grafted chains.

Star polymers with arms composed of poly(this compound) can be synthesized using a "core-first" or an "arm-first" approach. researchgate.net

The "core-first" method utilizes a multifunctional initiator from which the polymer arms are grown. By controlling the polymerization conditions, star polymers with a defined number of arms and arm lengths can be achieved.

In the "arm-first" approach, linear poly(this compound) chains are first synthesized with a reactive terminal group. These "living" arms are then reacted with a multifunctional linking agent to form the star-shaped macromolecule. researchgate.net

Table 2: Representative Data for the Synthesis of a 4-Arm Star Polymer of Poly(this compound) via the "Core-First" Method

| Entry | [Monomer]:[Initiator]:[Catalyst] | Polymerization Time (h) | Conversion (%) | Mn,arm ( g/mol ) | Mn,star ( g/mol ) | Đ (PDI) |

| 1 | 50:1:1 | 12 | 85 | 7,200 | 28,800 | 1.20 |

| 2 | 100:1:1 | 18 | 90 | 14,500 | 58,000 | 1.25 |

Note: This data is representative and illustrates the expected outcomes of a controlled polymerization for star polymers.

Pseudo-interpenetrating and interpenetrating polymer networks involving poly(this compound) can be formed to create materials with enhanced mechanical properties and unique swelling behaviors.

A pseudo-interpenetrating polymer network (pIPN) can be synthesized by polymerizing this compound in the presence of a pre-existing linear polymer. The resulting structure consists of a crosslinked network of poly(this compound) with the linear polymer chains physically entangled within it.

An interpenetrating polymer network (IPN) is formed when two independent polymer networks are synthesized in the presence of each other. For instance, a first network of a hydrophobic polymer can be swollen with a solution containing this compound, a crosslinker, and an initiator. Subsequent polymerization of the second monomer results in two intertwined networks that are not covalently bonded to each other. The sequential IPN synthesis is a common method for their preparation.

Comprehensive Characterization of Poly Sodium 3 Prop 2 Enamido Propanoate and Derived Polymeric Materials

Spectroscopic Elucidation of Chemical Structure and Composition

Spectroscopic techniques are indispensable for probing the chemical nature of poly[sodium 3-(prop-2-enamido)propanoate] at the molecular level. These methods provide insights into the functional groups present, the arrangement of monomer units, the kinetics of polymerization, and the local environment within the polymer matrix.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer, confirming the successful polymerization of the monomer, and detecting any residual monomer or impurities. The FTIR spectrum of poly[this compound] is characterized by several key absorption bands that correspond to the vibrations of specific chemical bonds within the polymer structure.

In the case of polyacrylamide and its derivatives, the FTIR spectra typically exhibit characteristic peaks for the amide and carboxylate groups. acs.orgresearchgate.net For poly[this compound], the spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the N-H stretching vibrations of the secondary amide. The C=O stretching vibration of the amide group (Amide I band) typically appears as a strong peak around 1650-1670 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1540-1560 cm⁻¹. researchgate.net

Furthermore, the presence of the propanoate group is confirmed by the characteristic absorption bands of the carboxylate anion (COO⁻). A strong asymmetric stretching vibration is typically observed in the 1550-1610 cm⁻¹ range, which may overlap with the Amide II band, and a weaker symmetric stretching vibration appears around 1400-1450 cm⁻¹. The C-H stretching vibrations of the polymer backbone and the methylene (B1212753) groups of the propanoate side chain are expected in the 2800-3000 cm⁻¹ region. The disappearance of the vinyl C=C stretching vibration band, which is present in the monomer at around 1620-1640 cm⁻¹, is a clear indication of successful polymerization. jkps.or.kr

Table 1: Expected FTIR Characteristic Peaks for Poly[this compound]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3200-3500 | N-H stretching | Secondary Amide |

| 2800-3000 | C-H stretching | Aliphatic (Backbone and Side Chain) |

| 1650-1670 | C=O stretching (Amide I) | Secondary Amide |

| 1550-1610 | Asymmetric COO⁻ stretching | Carboxylate |

| 1540-1560 | N-H bending (Amide II) | Secondary Amide |

| 1400-1450 | Symmetric COO⁻ stretching | Carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Monomer Sequencing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the microstructure of a polymer, including its tacticity (the stereochemical arrangement of adjacent monomer units) and the sequence of monomers in copolymers. Both ¹H and ¹³C NMR are employed for the characterization of poly[this compound].

In the ¹H NMR spectrum of poly[this compound], the broad signals in the aliphatic region correspond to the protons of the polymer backbone and the methylene groups of the propanoate side chain. The chemical shifts of the backbone protons are particularly sensitive to the tacticity of the polymer. For polyacrylamide, the methine (-CH-) and methylene (-CH₂-) protons of the backbone typically appear as broad multiplets in the ranges of approximately 2.0-2.5 ppm and 1.4-1.9 ppm, respectively. researchgate.net Similar patterns are expected for poly[this compound]. The protons of the methylene groups in the propanoate side chain (-CH₂CH₂COO⁻) would also give rise to distinct signals.

¹³C NMR spectroscopy provides even more detailed information about the polymer's microstructure. The carbonyl carbon of the amide group and the carboxylate carbon are particularly sensitive to their local chemical environment and can reveal information about monomer sequencing and tacticity. sid.ir For poly(N-substituted acrylamides), the chemical shifts of the backbone carbons can be used to determine the relative amounts of isotactic, syndiotactic, and atactic triads. nih.gov For poly[this compound], distinct signals would be expected for the carbonyl carbon, the carboxylate carbon, the backbone methine and methylene carbons, and the carbons of the propanoate side chain. The analysis of these signals can provide quantitative information about the polymer's microstructure. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly[this compound]

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 1.4 - 2.5 | Polymer backbone (-CH-, -CH₂-) |

| ¹H | ~2.5 - 3.5 | Propanoate side chain (-CH₂CH₂COO⁻) |

| ¹³C | ~35 - 45 | Polymer backbone (-CH-, -CH₂-) |

| ¹³C | ~30 - 40 | Propanoate side chain (-CH₂CH₂COO⁻) |

| ¹³C | ~175 - 180 | Amide carbonyl (C=O) |

| ¹³C | ~180 - 185 | Carboxylate (COO⁻) |

UV-Vis Spectroscopy for Polymerization Kinetics

UV-Vis spectroscopy can be a valuable tool for monitoring the kinetics of polymerization reactions in real-time. The principle behind this application lies in the change in the electronic absorption spectrum as the monomer is converted into a polymer. The vinyl group (C=C) in the acrylamide (B121943) monomer possesses a π → π* electronic transition that absorbs in the UV region. Upon polymerization, this double bond is consumed, leading to a decrease in the absorbance at the characteristic wavelength.

By monitoring the decrease in absorbance at the λ_max of the monomer over time, the rate of polymerization can be determined. This method allows for the investigation of the effects of various reaction parameters, such as initiator concentration, monomer concentration, and temperature, on the polymerization kinetics. For acrylamide and its derivatives, the polymerization can be followed by monitoring the disappearance of the monomer's absorption band, which is typically in the range of 200-240 nm. tandfonline.com This technique provides a continuous and non-invasive way to study the polymerization process and to determine key kinetic parameters such as the rate constant of polymerization.

Luminescence Spectroscopy for Local Environment Probing

Luminescence spectroscopy, particularly fluorescence spectroscopy, is a highly sensitive technique that can be used to probe the local environment within a polymer network, such as a hydrogel derived from poly[this compound]. This is often achieved by incorporating a fluorescent probe molecule into the polymer structure, either covalently or non-covalently. The fluorescence properties of the probe, such as its emission wavelength, intensity, and lifetime, are often sensitive to the polarity, viscosity, and mobility of its immediate surroundings.

For instance, a hydrophobic fluorescent probe can be used to study the formation of hydrophobic microdomains within the hydrogel network. Changes in the fluorescence spectrum of the probe can indicate changes in the local environment, such as those occurring during swelling or collapse of the hydrogel in response to external stimuli like temperature or pH. researchgate.netnih.govacs.org By using specifically designed fluorescent monomers that can be copolymerized with this compound, it is possible to create intrinsically fluorescent hydrogels. rsc.orgmdpi.com The changes in the fluorescence of these hydrogels can provide valuable information about the conformational changes of the polymer chains and the dynamics of the hydrogel network.

Advanced Morphological and Structural Characterization of Polymer Networks

Microscopic techniques are essential for visualizing the morphology and structure of polymer networks, providing information on the micrometer and nanometer scales. This is particularly important for understanding the properties of hydrogels derived from poly[this compound], as their performance in many applications is directly related to their porous structure.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface and cross-sectional morphology of polymeric materials, including hydrogels. SEM provides high-resolution images that reveal details about the pore structure, pore size distribution, and interconnectivity of the pores within the hydrogel network. researchgate.netnih.gov

To prepare a hydrogel sample for SEM analysis, it is typically freeze-dried to remove the water while preserving the porous structure. The dried sample is then coated with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam. SEM images of the surface of the hydrogel can reveal the presence of a skin layer or surface porosity, while images of the cross-section provide information about the internal porous architecture. researchgate.net The morphology of polyacrylamide-based hydrogels is known to be influenced by factors such as the monomer concentration, the crosslinker concentration, and the polymerization conditions. It is expected that hydrogels derived from poly[this compound] would exhibit a porous, sponge-like structure, with the pore size and interconnectivity being tunable by adjusting the synthesis parameters. mdpi.com

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanoscale Structure and Network Homogeneity

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to investigate the nanoscale structure of polymeric materials over length scales typically ranging from 1 to 100 nanometers. malvernpanalytical.comosti.gov For poly[this compound] and its derivatives, these methods provide critical insights into the polymer network's architecture, including the average mesh size, the presence of structural inhomogeneities, and the conformation of polymer chains. epj-conferences.org

In a typical SAXS or SANS experiment, a beam of X-rays or neutrons is passed through the sample, and the scattered radiation is measured at very small angles. malvernpanalytical.comosti.gov The resulting scattering pattern is a function of the momentum transfer vector, q, which is inversely related to the length scale being probed. osti.gov Structural inhomogeneities within the hydrogel, such as cross-linking domains, polymer clusters, or pores, lead to variations in scattering length density (for neutrons) or electron density (for X-rays), which generates the scattering signal. osti.govepj-conferences.org

For polyelectrolyte and polyampholyte hydrogels, the scattering profile often displays a characteristic broad peak. The position of this "polyelectrolyte peak" is related to the average distance between polymer chains, often referred to as the correlation length. epj-conferences.orgresearchgate.net Analysis of the scattering data can be performed using various theoretical models. For instance, the Ornstein-Zernike model can be applied to describe concentration fluctuations in the polymer solution, while the Debye-Bueche model can characterize systems with a random two-phase structure.

X-ray Diffraction (XRD) for Amorphous and Crystalline Domain Analysis

X-ray Diffraction (XRD) is a fundamental technique for probing the atomic and molecular arrangement within materials, distinguishing between ordered crystalline structures and disordered amorphous structures. drawellanalytical.com While many hydrogels, including those based on poly[this compound], are predominantly amorphous, XRD analysis is crucial for identifying any degree of crystallinity which can significantly impact the material's mechanical and physical properties.

The principle of XRD is based on the constructive interference of monochromatic X-rays scattered by atoms in a periodic lattice, as described by Bragg's Law. drawellanalytical.com

Crystalline Domains: Materials with long-range atomic order produce sharp, well-defined diffraction peaks at specific angles (2θ). The position and intensity of these peaks are unique to the crystal structure, acting as a fingerprint for the material.

Amorphous Domains: In amorphous materials, the lack of long-range order results in the absence of sharp peaks. Instead, the XRD pattern is characterized by one or more broad humps, often called "amorphous halos." drawellanalytical.comyoutube.com These halos indicate a statistical distribution of distances between atoms or polymer chains.

For semi-crystalline polymers, the XRD pattern is a superposition of sharp crystalline peaks on top of a broad amorphous halo. youtube.com By analyzing the relative areas of these components, the degree of crystallinity can be quantified. This is a critical parameter as crystalline regions can act as physical cross-links, reinforcing the hydrogel network and enhancing its stiffness and strength.

In the context of polyampholyte hydrogels, XRD can be used to confirm their largely amorphous nature. researchgate.net It is also valuable for analyzing composite materials. For example, if nanoparticles are incorporated into the hydrogel matrix, XRD can detect the characteristic peaks of the nanoparticles, confirming their crystalline structure is preserved within the amorphous polymer network. semanticscholar.org Studies on other hydrogel systems have shown that changes in composition, such as the addition of different polymers like polyvinyl alcohol (PVA), can alter the XRD pattern, with the intensity of peaks corresponding to the crystalline phase of PVA diminishing as its fraction decreases. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Local Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. nih.gov It is an invaluable tool for characterizing hydrogels like poly[this compound] because it can operate in liquid environments, allowing for the analysis of samples in their native, hydrated state. nih.gov AFM provides information on both surface topography and local mechanical properties. nanoworld.com

Surface Topography: In its imaging mode, a sharp tip attached to a flexible cantilever is scanned across the sample surface. A laser beam reflected from the back of the cantilever tracks its deflection as it interacts with surface features. This allows for the generation of a three-dimensional height map, revealing details about surface roughness, pore structure, and the morphology of the polymer network at the surface. youtube.com

Local Mechanical Properties: AFM can also be used in force spectroscopy mode to probe nanomechanical properties. mpg.de In this mode, the AFM tip is pressed into and retracted from the hydrogel surface at specific points, generating a force-distance curve. By fitting this curve to a suitable contact mechanics model (e.g., the Hertz model for soft materials), the local Young's (or elastic) modulus can be calculated. springernature.com This process can be repeated across a grid of points to create a quantitative map of the material's stiffness, revealing variations in mechanical properties with high spatial resolution. nih.gov This is particularly useful for assessing the homogeneity of the hydrogel network and identifying stiffer or softer domains.

The choice of AFM probe is critical for accurate measurements on soft materials like hydrogels. The cantilever's spring constant must be soft enough to allow for sufficient indentation without damaging the sample, yet stiff enough to avoid instabilities. nanoworld.com

| Parameter | Typical Value/Range | Purpose | Source |

| Cantilever Stiffness | 0.01 - 0.5 N/m | To indent soft hydrogel surfaces without causing damage. | nih.gov |

| Tip Shape | Pyramidal or Spherical | Pyramidal tips for high-resolution imaging; Spherical tips for more accurate mechanical measurements. | nanoworld.com |

| Imaging Mode | Tapping Mode or PeakForce Tapping | Minimizes lateral forces on the soft surface during scanning. | nih.gov |

| Calculated Property | Young's Modulus (E) | Quantifies the local stiffness of the hydrogel. | mpg.despringernature.com |

| Spatial Resolution | Sub-10 nm | Enables visualization of nanoscale surface features. | springernature.com |

This table presents typical parameters for AFM analysis of hydrogels, which would be applicable to the characterization of poly[this compound]-based materials.

Rheological and Mechanical Property Analysis

Macrorheological Techniques (Oscillation, Creep, and Stress Relaxation Measurements)

Macrorheology characterizes the bulk flow and deformation properties of a material. For hydrogels, these techniques are essential for understanding the viscoelastic nature of the polymer network.

Oscillatory Rheology: This is the most common technique for hydrogel characterization. A small, oscillating strain or stress is applied to the sample, and the material's response is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the hydrogel, indicating the energy stored and recovered per cycle of deformation. A high G' signifies a more solid-like, elastic material.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat per cycle. A high G'' signifies a more liquid-like, viscous material.

For a cross-linked hydrogel, G' is typically significantly higher than G'', confirming its gel-like structure. youtube.com Frequency sweep tests, where the moduli are measured over a range of oscillation frequencies, provide information about the relaxation behavior of the polymer network. youtube.com

Creep and Recovery: In a creep test, a constant stress is applied to the material, and the resulting strain is measured over time. This reveals the material's resistance to permanent deformation under a constant load. In the recovery phase, the stress is removed, and the strain recovery is monitored. This helps distinguish between elastic (recoverable) and viscous (non-recoverable) deformation.

Stress Relaxation: In a stress relaxation test, a constant strain is rapidly applied to the sample and held, while the stress required to maintain that strain is measured over time. arxiv.orgscispace.com For a viscoelastic material like a hydrogel, the stress will decrease over time as the polymer chains rearrange to dissipate the stress. This relaxation behavior is often modeled with exponential decay functions to extract characteristic relaxation times. arxiv.org

| Rheological Parameter | Description | Typical Value for Hydrogels | Source |

| Storage Modulus (G') | Elastic response; solid-like behavior | 1 kPa - 100 kPa | researchgate.net |

| Loss Modulus (G'') | Viscous response; liquid-like behavior | Typically G'' < G' for gels | youtube.com |

| Complex Viscosity (η)* | Overall resistance to flow under oscillatory shear | Varies widely with frequency and gel composition | nanoworld.com |

| Relaxation Time (τ) | Characteristic time for stress to decay after deformation | Seconds to minutes | arxiv.orgfrontiersin.org |

This table provides representative values for macrorheological properties of hydrogels similar to what would be expected for poly[this compound].

Microrheological Techniques (Dynamic Light Scattering Microrheology, Fluorescence Correlation Spectroscopy)

While macrorheology measures bulk properties, microrheology probes the local viscoelastic environment on a microscopic scale. confer.cz This is achieved by embedding tracer particles (typically sub-micron in size) within the hydrogel and observing their motion. nih.govnih.gov These techniques are advantageous as they require very small sample volumes and can measure the properties of weak or evolving systems. nih.gov

Dynamic Light Scattering (DLS) Microrheology: Also known as particle-tracking microrheology, this technique uses video microscopy to track the Brownian motion of multiple tracer particles embedded in the hydrogel. nih.gov The time-dependent trajectory of each particle is used to calculate its mean-squared displacement (MSD). In a purely viscous fluid, the MSD increases linearly with time. In a viscoelastic material like a hydrogel, the motion of the particles is constrained by the polymer network, leading to a sub-linear increase in the MSD. The frequency-dependent viscoelastic moduli (G' and G'') can be calculated from the MSD using the generalized Stokes-Einstein relation. nih.gov

Fluorescence Correlation Spectroscopy (FCS): FCS measures the fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter). confer.cz When fluorescently labeled tracer particles diffuse into and out of this volume, they cause intensity fluctuations. By analyzing the time correlation of these fluctuations, FCS can determine the diffusion coefficient of the particles. This information can then be related to the local viscosity of the medium. FCS is particularly suited for probing the viscoelastic properties of very soft materials and complex fluids at high frequencies. confer.cz

Tensile and Compressive Mechanical Testing (e.g., Young's Modulus, Strain-Stress Behavior)

Tensile and compressive testing are fundamental methods used to quantify the large-deformation mechanical properties of materials, providing key parameters such as stiffness, strength, and toughness. These tests are crucial for evaluating the durability and suitability of hydrogels for various applications.

Tensile Testing: In a tensile test, a sample of a defined geometry (often a dumbbell or rectangular shape) is clamped and pulled apart at a constant rate until it fractures. nih.govyoutube.com The applied force and the resulting elongation are recorded to generate a stress-strain curve.

Young's Modulus (E): Determined from the initial slope of the stress-strain curve, this value represents the material's stiffness or resistance to elastic deformation. nih.govuh.edu

Ultimate Tensile Strength: The maximum stress the material can withstand before breaking.

Elongation at Break: The maximum strain the material can endure before fracture, indicating its stretchability.

Compressive Testing: In a compression test, a cylindrical or cubic sample is placed between two plates and squeezed at a constant rate. nih.gov The resulting stress-strain curve provides the compressive modulus and compressive strength. For hydrogels, which are often soft and contain a high water content, care must be taken to avoid sample slippage or barreling effects during testing. nih.gov

The mechanical properties of polyampholyte hydrogels, which are structurally related to poly[this compound], are highly dependent on factors like monomer concentration, charge balance, and cross-link density. researchgate.net These hydrogels can exhibit remarkable toughness due to the energy-dissipating mechanism of their dynamic ionic bonds. researchgate.netresearchgate.net

| Mechanical Property | Description | Representative Values for Polyampholyte/Polyacrylamide Hydrogels | Source |

| Young's Modulus (E) | Stiffness in tension/compression | 0.01 - 8 MPa | researchgate.net |

| Tensile Strength | Maximum stress before breaking | 0.1 - 2 MPa | researchgate.net |

| Elongation at Break | Maximum stretchability | 150% - 2900% | researchgate.net |

| Compressive Strength | Maximum compressive stress at fracture or high strain | ~2.2 - 3.2 MPa at ~80% strain | researchgate.net |

This table summarizes typical mechanical properties reported for tough polyampholyte and polyacrylamide hydrogels, providing a reference for the expected performance of materials based on poly[this compound].

Investigation of Swelling Equilibria and Dynamic Transitions in Hydrogels

The swelling behavior of hydrogels derived from this compound is a critical characteristic, as it dictates their ability to absorb and retain fluids. This property is highly sensitive to external stimuli such as pH, ionic strength, and temperature, owing to the presence of ionizable carboxylate groups and potentially other functional monomers within the polymer network.

pH-Responsive Swelling: Poly[this compound] is a polyelectrolyte hydrogel. The carboxylate groups (-COO⁻) on the polymer chains are ionized at higher pH values (alkaline conditions). This leads to electrostatic repulsion between the negatively charged chains, causing the hydrogel network to expand and absorb a significant amount of water. Conversely, at low pH values (acidic conditions), the carboxylate groups become protonated (-COOH), reducing the electrostatic repulsion and causing the hydrogel to shrink or swell to a lesser degree. This pH-dependent swelling and deswelling is a hallmark of this type of hydrogel.

Ionic Strength-Responsive Swelling: The swelling capacity of these hydrogels is also markedly affected by the ionic strength of the surrounding solution. In a solution with low ionic strength (e.g., deionized water), the electrostatic repulsion between the ionized carboxylate groups is maximal, leading to high swelling ratios. As the ionic strength of the external solution increases (e.g., by adding a salt like NaCl), the cations from the salt shield the negative charges on the polymer chains. This charge-screening effect reduces the electrostatic repulsion, resulting in a decrease in the equilibrium swelling ratio.

Temperature-Responsive Swelling: When this compound is copolymerized with temperature-responsive monomers, such as N-isopropylacrylamide (NIPAAm), the resulting hydrogels exhibit dual-responsive behavior. These hydrogels will demonstrate the pH and ionic strength sensitivity described above, but will also respond to changes in temperature. Typically, such hydrogels will have a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen, but as the temperature is raised above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and causing the hydrogel to collapse and expel water. The swelling, therefore, radically drops as the temperature rises above this transition point. bme.hu

Gravimetric studies are the standard method for quantifying this behavior. The hydrogel is immersed in a solution of a specific pH, ionic strength, and temperature, and its weight is monitored over time until equilibrium is reached. The swelling ratio (SR) is then calculated using the formula:

SR = (W_s - W_d) / W_d

where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.

| Stimulus | Condition | Mechanism | Effect on Swelling |

|---|---|---|---|

| pH | High pH (Alkaline) | Ionization of carboxylate groups (-COO⁻) leads to electrostatic repulsion. | Increased Swelling |

| Low pH (Acidic) | Protonation of carboxylate groups (-COOH) reduces repulsion. | Decreased Swelling | |

| Ionic Strength | Low Ionic Strength | Maximal electrostatic repulsion between charged groups. | Increased Swelling |

| High Ionic Strength | Charge screening by salt ions reduces electrostatic repulsion. | Decreased Swelling | |

| Temperature (for copolymers) | Below LCST | Polymer chains are hydrated and expanded. | Increased Swelling |

| Above LCST | Polymer chains become hydrophobic and collapse. | Decreased Swelling |

The dynamic transitions in hydrogels, particularly the Lower Critical Solution Temperature (LCST) and pH transition points, are defining characteristics that govern their "smart" behavior.

Lower Critical Solution Temperature (LCST): The LCST is a characteristic property of polymers that exhibit temperature-sensitive solubility in a given solvent, typically water. For hydrogels prepared by copolymerizing this compound with a thermo-sensitive monomer like N-isopropylacrylamide (NIPAAm), the LCST is the temperature above which the hydrogel undergoes a phase transition from a swollen, hydrophilic state to a collapsed, hydrophobic state.

pH Transition Point: The pH transition point, or pKa, of a polyelectrolyte hydrogel is the pH at which a significant change in its properties, most notably its swelling ratio, occurs. For poly[this compound]-based hydrogels, this transition is associated with the protonation/deprotonation of the carboxylic acid groups. The pKa of the pendant propanoic acid groups determines the pH range over which the hydrogel will exhibit its most dramatic change in swelling.

When the pH of the surrounding medium is below the pKa, the majority of the carboxyl groups are in their protonated, non-ionized (-COOH) form. This minimizes electrostatic repulsion, and the hydrogel remains in a relatively collapsed state. As the pH rises above the pKa, the carboxyl groups deprotonate to form carboxylate anions (-COO⁻). The resulting increase in intramolecular and intermolecular electrostatic repulsion forces the polymer network to expand, leading to a sharp increase in the swelling ratio. This cooperative ionization effect results in a relatively sharp pH-induced volume phase transition.

| Transition | Description | Controlling Factors | Observed Behavior |

|---|---|---|---|

| Lower Critical Solution Temperature (LCST) | The temperature above which a thermo-sensitive hydrogel collapses. | - Comonomer ratio (e.g., NIPAAm vs. This compound)

| Increases with increasing content of the hydrophilic ionic monomer. Also increases as pH rises above the pKa. |

| pH Transition Point (pKa) | The pH at which the ionizable groups in the hydrogel undergo significant protonation/deprotonation, causing a volume change. | - Chemical nature of the ionizable group (propanoic acid) | A sharp increase in swelling is observed as the pH of the medium increases above the pKa of the hydrogel. |

Understanding the kinetics of swelling is essential for predicting the rate at which a hydrogel responds to environmental stimuli. The analysis of swelling kinetics also provides insight into the mechanism of water transport into the hydrogel network.

The swelling process is typically studied by monitoring the weight gain of a dry hydrogel as a function of time when immersed in a fluid. The fractional swelling, M_t / M_∞, is plotted against time, where M_t is the amount of solvent absorbed at time t, and M_∞ is the amount absorbed at equilibrium.

To elucidate the diffusion mechanism, mathematical models are fitted to the initial stages of the swelling data (typically for M_t / M_∞ < 0.6).

Ritger–Peppas Model: A widely used and simple yet powerful model is the Ritger–Peppas equation:

M_t / M_∞ = k * t^n

where:

k is a constant that incorporates the structural and geometric characteristics of the hydrogel.

n is the diffusional exponent, which is indicative of the transport mechanism.

The value of n is used to classify the diffusion mechanism:

n ≈ 0.5: Fickian diffusion, where the rate of polymer chain relaxation is much faster than the rate of water diffusion. The process is diffusion-controlled.

Computational and Theoretical Modeling of Poly Sodium 3 Prop 2 Enamido Propanoate Systems

Atomistic and Coarse-Grained Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. Both all-atom and coarse-grained models are employed to investigate polyelectrolytes like Poly[Sodium 3-(prop-2-enamido)propanoate]. All-atom simulations provide detailed information about local interactions, while coarse-grained models allow for the study of larger systems and longer timescales by grouping atoms into single interaction sites. nih.gov

| Simulation Parameter | Description | Typical Value/Range |

| Force Field | Describes the potential energy of the system. | OPLS, AMBER, CHARMM |

| Water Model | Represents the solvent molecules. | SPC/E, TIP3P |

| Temperature | System temperature. | 298 K (Room Temperature) |

| Pressure | System pressure. | 1 atm |

| Time Step | Integration time step for the equations of motion. | 1-2 fs |

| Simulation Time | Total duration of the simulation. | Nanoseconds to Microseconds |

Electrostatic Interactions and Counterion Distributions

Electrostatic interactions are dominant forces in polyelectrolyte solutions. For Poly[this compound], these interactions include the repulsion between the negatively charged propanoate groups and the attraction between these groups and the sodium counterions (Na⁺). MD simulations allow for the detailed analysis of the distribution of these counterions around the polymer chain. A phenomenon known as counterion condensation occurs, where a fraction of the counterions remains closely associated with the polyelectrolyte chain, effectively neutralizing a portion of its charge. This screening effect significantly influences the polymer's conformational properties and its interactions with other molecules. The distribution of counterions is not static and their mobility and exchange with ions in the bulk solution are key dynamic processes that can be quantified through simulations.

Hydrodynamic Interactions and Polymer Chain Collapse/Expansion Kinetics

Hydrodynamic interactions, mediated by the solvent, play a crucial role in the dynamics of polymer chain collapse and expansion. These interactions describe how the movement of one part of the polymer chain affects the motion of other parts through the surrounding fluid. Explicit solvent MD simulations or methods that incorporate a lattice-Boltzmann or dissipative particle dynamics approach can capture these effects. Studies on similar polyelectrolytes have shown that hydrodynamic interactions can significantly accelerate the collapse of a polymer chain when solvent quality is suddenly decreased. Conversely, the expansion process is also influenced by these long-range interactions. Understanding the kinetics of these conformational changes is essential for applications where the polymer's response time to stimuli is a critical factor. The timescales of collapse and expansion are often found to scale with the chain length of the polymer.

Monte Carlo Simulations for Equilibrium Properties and Phase Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results for the equilibrium properties of a system. For polyelectrolytes, MC methods are particularly useful for exploring vast conformational and phase spaces, which can be computationally expensive for MD simulations.

Charge Dissociation and Adsorption Phenomena of Weak Polyelectrolytes

As a weak polyelectrolyte, the charge on Poly[this compound] is not fixed but depends on the pH of the solution. Constant-pH MC simulations are a specialized technique used to model the equilibrium between the protonated (neutral) and deprotonated (charged) states of the carboxylate groups. This method allows for the calculation of titration curves, showing the degree of ionization as a function of pH. These simulations have revealed that the tendency of a group to dissociate is influenced by the electrostatic potential created by its neighbors, making it harder for a proton to leave a chain that is already highly charged.

MC simulations are also employed to study the adsorption of polyelectrolytes onto charged surfaces. For an anionic polymer like Poly[this compound], adsorption is favored on positively charged substrates. Simulations can predict the adsorbed amount, the structure of the adsorbed layer, and the phenomenon of charge inversion, where the adsorbed polymer brings enough counterions to reverse the net charge of the surface.

| Simulation Parameter | Description | Relevance |

| Chain Length | Number of monomer units in the polymer. | Influences overall size and interaction strength. |

| Monomer Interaction Potential | Describes interactions between monomer units. | Determines chain flexibility and self-association. |

| pH / Chemical Potential of Protons | Controls the charge state of weak acid/base groups. | Essential for modeling weak polyelectrolytes. |

| Salt Concentration | Concentration of added salt in the system. | Screens electrostatic interactions. |

| Surface Charge Density | Charge per unit area of an adsorbing surface. | Drives the adsorption of oppositely charged polyelectrolytes. |

Development and Application of Mean Field Theories

Mean field theories are powerful theoretical frameworks that simplify the complex many-body interactions within a polyelectrolyte system by considering the effect of an average or effective field. These theories have been instrumental in describing the conformational and thermodynamic properties of polyelectrolyte solutions, including those of poly[this compound].

Poisson-Boltzmann Formalism for Charged Systems

The Poisson-Boltzmann (PB) equation is a cornerstone of mean-field theory for charged systems like poly[this compound] solutions. theisticscience.comaip.org It describes the electrostatic potential in a solution containing ions by relating it to the charge density of the ions, which is assumed to follow a Boltzmann distribution. theisticscience.com The PB equation allows for the calculation of the distribution of counterions (Na⁺) and any added salt ions around the negatively charged carboxylate groups on the polymer backbone.

The standard PB equation can be expressed as: ∇²ψ(r) = - (1/ε) * Σ(ρᵢ(r))

where:

ψ(r) is the electrostatic potential at position r.

ε is the dielectric permittivity of the solvent.

ρᵢ(r) is the charge density of ion species i at position r.

For a system containing poly[this compound], the charge density of the mobile ions is given by the Boltzmann distribution: ρᵢ(r) = ρᵢ⁰ * exp(-zᵢeψ(r) / k_B T)

where:

ρᵢ⁰ is the bulk concentration of ion species i.

zᵢ is the valence of ion species i.

e is the elementary charge.

k_B is the Boltzmann constant.

T is the absolute temperature.

Solving the PB equation, often numerically, provides a detailed picture of the electrical double layer around the polymer chains and helps in understanding phenomena such as ion condensation, where counterions accumulate near the polymer backbone. rsc.org While the PB theory has limitations, particularly at high charge densities and in the presence of strong ion-ion correlations, it remains a fundamental tool for qualitatively and often quantitatively describing the behavior of polyelectrolyte solutions. rsc.orgrsc.org Modified versions of the PB equation have been developed to better account for these effects. rsc.org

| Key Parameters in Poisson-Boltzmann Theory | Description |

| Electrostatic Potential (ψ) | The potential energy per unit charge experienced by a charged particle. |

| Debye Length (κ⁻¹) | A measure of the screening of electrostatic interactions in an electrolyte solution. |

| Counterion Condensation | The accumulation of counterions in close proximity to a highly charged polyelectrolyte chain. |

| Bjerrum Length (l_B) | The distance at which the electrostatic interaction between two elementary charges is equal to the thermal energy. |

Scaling Laws for Polyelectrolyte Solutions

Scaling laws, pioneered by de Gennes and others, provide a powerful framework for understanding the concentration-dependent behavior of polymer solutions, including those of polyelectrolytes like poly[this compound]. uc.edupsu.edu These laws describe how various physical properties, such as viscosity, chain size, and relaxation times, scale with polymer concentration. uc.edupsu.edu

For polyelectrolyte solutions, the electrostatic interactions between the charged groups on the polymer chain lead to distinct scaling regimes compared to neutral polymers. The conformation of poly[this compound] chains in solution is highly dependent on the polymer concentration and the ionic strength of the solution.

In dilute solutions, the chains are expected to be in a more extended conformation due to intramolecular electrostatic repulsion between the carboxylate groups. As the concentration increases and chains begin to overlap (the semidilute regime), the electrostatic interactions become screened by neighboring chains and counterions, leading to changes in the chain conformation and solution properties.

| Scaling Regime | Concentration Dependence of Viscosity (η) | Concentration Dependence of Chain Size (R) |

| Dilute | η ~ c | R ~ N^(3/5) (in good solvent) |

| Semidilute Unentangled | η ~ c^(1/2) (Fuoss Law) uc.edu | R ~ c^(-1/4) |

| Semidilute Entangled | η ~ c^(3/2) uc.edu | R ~ c^(-1/4) |

| Table based on theoretical predictions for flexible polyelectrolytes in salt-free solutions. uc.edu |

These scaling laws are invaluable for predicting the rheological behavior and other macroscopic properties of poly[this compound] solutions, which is crucial for its application in various industrial processes. rsc.org

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a molecular-level understanding of the reactivity of the this compound monomer and the mechanisms of its polymerization. researchgate.net These calculations can elucidate the electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the monomer, which are key determinants of its reactivity.

By modeling the transition states of the propagation and termination steps of the polymerization reaction, quantum chemical calculations can predict the activation energies and reaction rates. researchgate.net This information is crucial for optimizing polymerization conditions to control the molecular weight and architecture of the resulting poly[this compound].

For the free-radical polymerization of acrylamide-based monomers, calculations can help understand the influence of the substituent group (in this case, the 3-propanoate group) on the reactivity of the vinyl group. The presence of the carboxylate group can influence the charge distribution and stability of the radical intermediate, thereby affecting the kinetics of polymerization. mit.edu

| Calculated Parameter | Significance for Polymerization |

| Monomer HOMO/LUMO Energies | Indicates the monomer's susceptibility to electrophilic or nucleophilic attack. |

| Transition State Energies | Determines the activation barriers for propagation and termination steps. researchgate.net |

| Radical Stabilization Energy | Influences the rate of polymerization and the likelihood of chain transfer reactions. |

| Charge Distribution | Affects the interaction of the monomer with initiators and the growing polymer chain. |

Machine Learning Approaches in Polymer Design and Property Prediction

Machine learning (ML) is emerging as a powerful tool in polymer science to accelerate the design and discovery of new materials with desired properties. scienceopen.comchemrxiv.org For poly[this compound], ML models can be developed to predict a wide range of properties based on the polymer's molecular characteristics and processing conditions. researchgate.netchemrxiv.org

By training on existing experimental or computationally generated data, ML algorithms can learn the complex relationships between polymer structure and properties. researchgate.net For instance, a model could be trained to predict the viscosity of a poly[this compound] solution based on its molecular weight, concentration, temperature, and the ionic strength of the solution.

Various ML algorithms can be employed for this purpose, each with its own strengths:

| Machine Learning Model | Potential Application for Poly[this compound] |

| Linear Regression | Simple models for predicting properties that have a linear relationship with input features. scienceopen.com |

| Support Vector Machines (SVM) | Effective for both classification (e.g., predicting solubility) and regression (e.g., predicting viscosity). scienceopen.com |

| Random Forests | An ensemble method that can capture complex, non-linear relationships and is robust to overfitting. scienceopen.com |

| Neural Networks | Highly flexible models that can learn intricate patterns in large datasets, suitable for predicting a wide array of properties. chemrxiv.org |

The application of ML in this field can significantly reduce the time and cost associated with experimental trial-and-error, enabling a more efficient and targeted approach to developing poly[this compound]-based materials for specific applications. researchgate.net

Environmental Fate and Degradation Research of Poly Sodium 3 Prop 2 Enamido Propanoate Derivatives

Mechanisms of Polymer Degradation in Aquatic and Terrestrial Environments

The degradation of poly[sodium 3-(prop-2-enamido)propanoate] derivatives in the environment is not a singular process but rather a combination of several mechanisms acting concurrently or sequentially. acs.orgresearchgate.net These include chemical hydrolysis, biodegradation by microbial communities, photodegradation, and mechanical shearing. acs.orgresearchgate.net

Chemical hydrolysis is a significant abiotic degradation pathway for polymers containing hydrolyzable functional groups. For poly[this compound], the amide linkage is susceptible to hydrolysis, which would lead to the cleavage of the side chain, producing poly(acrylate) and 3-aminopropanoate. The rate of hydrolysis is influenced by pH and temperature. nih.gov While changes in pH alone may not significantly promote the depolymerization of the polyacrylamide backbone, the presence of other chemicals can influence degradation rates. nih.gov

Studies on polyacrylamides show that the amide group can be hydrolyzed to a carboxyl group, a process that is often a prerequisite for further biodegradation of the polymer backbone. vtt.firesearchgate.net This transformation from a nonionic or anionic polymer to a more anionic one can alter its interaction with the surrounding environment, such as its adsorption to soil particles. acs.org

Table 1: Factors Influencing Chemical Hydrolysis of Related Acrylamide-Based Polymers

| Factor | Influence on Hydrolysis | Reference |

| pH | Can accelerate amide group hydrolysis, particularly at high or low pH. | nih.gov |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | nih.gov |

| Presence of Catalysts | Acids, bases, and enzymes can catalyze the hydrolysis reaction. | researchgate.net |